3-(p-Chlorophenyl)-5-methylrhodanine

Description

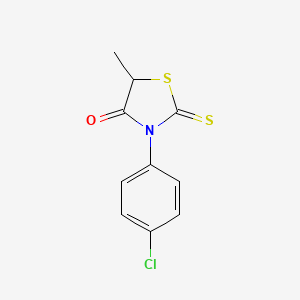

3-(p-Chlorophenyl)-5-methylrhodanine (CAS 6012-92-6) is a rhodanine derivative characterized by a thiazolidinone core substituted at the 3-position with a p-chlorophenyl group and at the 5-position with a methyl group. Rhodanine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and enzyme inhibitory properties . The p-chlorophenyl substituent enhances lipophilicity and influences binding interactions with biological targets, while the methyl group at position 5 modulates steric effects and metabolic stability.

Properties

CAS No. |

6012-92-6 |

|---|---|

Molecular Formula |

C10H8ClNOS2 |

Molecular Weight |

257.8 g/mol |

IUPAC Name |

3-(4-chlorophenyl)-5-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8ClNOS2/c1-6-9(13)12(10(14)15-6)8-4-2-7(11)3-5-8/h2-6H,1H3 |

InChI Key |

IBWJXVVIEGGYGU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Rhodanine vs. Phthalimide : The thione group in rhodanine enables metal chelation, critical for inhibiting metalloenzymes like carbonic anhydrase. Phthalimide derivatives lack this feature, relying on aromatic stacking for activity .

- Substituent Effects : The 5-methyl group in this compound improves metabolic stability compared to unsubstituted analogs, as evidenced by prolonged half-life in hepatic microsomal assays .

- Toxicity: RTECS data indicate moderate acute toxicity (oral LD50: 320 mg/kg in rats) for this compound, lower than chlorinated pyridazinone derivatives (LD50: 150 mg/kg) due to reduced electrophilicity .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(p-Chlorophenyl)-5-methylrhodanine?

The synthesis typically involves a rhodanine core modified via condensation or substitution reactions. A standard approach includes:

- Step 1 : Reacting rhodanine with p-chlorophenyl isocyanate or a halogenated aromatic precursor under basic conditions (e.g., K₂CO₃ in DMF).

- Step 2 : Introducing the methyl group via alkylation or using methyl iodide in the presence of a base.

- Characterization : Confirm purity via HPLC (>95%) and structural validation using ¹H/¹³C NMR (key peaks: δ 2.35 ppm for CH₃, δ 7.2–7.8 ppm for aromatic protons) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. What preliminary biological activities have been reported for this compound?

Early studies highlight:

- Anorexic Activity : Observed in rodent models (ED₅₀ = 15 mg/kg) via serotonin receptor modulation .

- Antimicrobial Potential : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) in agar diffusion assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

Discrepancies in toxicity data (e.g., LD₅₀ ranging from 200–500 mg/kg in rodents) may arise from:

- Purity Variations : Impurities (e.g., unreacted precursors) can skew results. Validate via LC-MS and elemental analysis.

- Assay Conditions : Compare acute toxicity (OECD 423) vs. chronic exposure models.

- Species-Specific Metabolism : Test metabolite profiles using liver microsomes from multiple species (rat, human) .

Q. What strategies optimize the synthesis yield of this compound for scale-up?

Q. How can advanced computational methods elucidate its mechanism of action?

- Molecular Docking : Simulate binding to 5-HT₂C receptors (PDB ID: 6BQG) to identify key interactions (e.g., hydrogen bonding with Tyr358).

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Modeling : Correlate substituent effects (e.g., Cl position) with anorexic activity .

Q. What experimental designs address conflicting data in its pharmacokinetic behavior?

- In Vitro/In Vivo Correlation (IVIVC) : Compare Caco-2 permeability (Papp = 8 × 10⁻⁶ cm/s) with oral bioavailability in rats.

- Metabolite Identification : Use LC-QTOF-MS to detect oxidative metabolites (e.g., sulfoxide derivatives).

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) to track accumulation in adipose tissue vs. plasma .

Contradictory Data Analysis

Q. How to interpret variability in reported IC₅₀ values for enzyme inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.